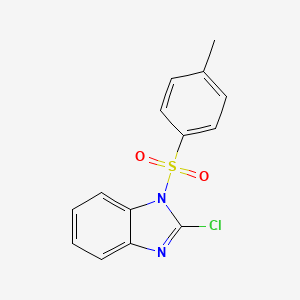

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROMRQKWMIBUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447434 | |

| Record name | 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214147-57-6 | |

| Record name | 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Identity and Structure

- Molecular Formula: C14H11ClN2O2S

- Molecular Weight: 306.77 g/mol

- CAS Number: 214147-57-6

- Synonyms: 2-Chloro-1-tosyl-1H-benzimidazole; 2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole

- IUPAC Name: 2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole

- Structure: Benzimidazole ring substituted with a chlorine atom at position 2 and a toluene-4-sulfonyl group attached to the nitrogen atom.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzimidazole typically involves two key steps:

- Formation of the benzimidazole core with appropriate substitution – This may involve cyclization of o-phenylenediamine derivatives.

- Introduction of the 2-chloro substituent and N-tosylation – Chlorination at the 2-position of benzimidazole and sulfonylation of the nitrogen with p-toluenesulfonyl chloride.

Detailed Synthetic Routes

Cyclization of o-Phenylenediamine Derivatives

- The benzimidazole nucleus is commonly prepared by cyclizing substituted o-phenylenediamines with suitable carbonyl sources such as carbonyl diimidazole or aldehydes.

- For example, cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl diimidazole yields benzimidazole derivatives that can be further functionalized.

Chlorination at the 2-Position

- Chlorination at the 2-position of benzimidazole can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or other electrophilic chlorinating reagents.

- This step is crucial to introduce the reactive 2-chloro substituent, enabling further substitution or biological activity.

N-Tosylation (Sulfonylation)

- The nitrogen atom of the benzimidazole ring is sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.

- This reaction typically proceeds via nucleophilic substitution, where the benzimidazole nitrogen attacks the sulfonyl chloride, displacing chloride and forming the N-tosyl derivative.

- Reaction conditions often involve the use of a base such as pyridine or triethylamine and solvents like dichloromethane or acetonitrile.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cyclization of o-phenylenediamine with carbonyl diimidazole | Formation of benzimidazole core |

| 2 | Treatment with POCl3 or similar chlorinating agent | Introduction of chlorine at the 2-position |

| 3 | Reaction with p-toluenesulfonyl chloride in presence of base | N-tosylation to yield 2-chloro-1-(tosyl) benzimidazole |

This sequence is supported by patent literature describing substituted benzimidazole preparation processes, which highlight the use of cyclization, halogenation, and sulfonylation steps to achieve the target compound.

Analysis of Preparation Methods

Advantages

- Stepwise functionalization: The method allows selective introduction of substituents, ensuring control over regioselectivity.

- Versatility: The approach can be adapted to various substituted benzimidazoles by changing the starting o-phenylenediamine or sulfonyl chloride derivatives.

- Mild conditions: N-tosylation typically proceeds under mild conditions, preserving sensitive functionalities.

Challenges

- Chlorination selectivity: Chlorination at position 2 requires careful control to avoid over-chlorination or side reactions.

- Purification: The presence of sulfonyl groups and halogens may complicate purification, requiring chromatographic techniques.

- Yield optimization: Reaction conditions such as temperature, solvent, and reagent equivalents need optimization for maximal yield.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclization | o-Phenylenediamine + carbonyl diimidazole | Benzimidazole ring formation | Key step to form heterocyclic core |

| Chlorination | Phosphorus oxychloride (POCl3) or similar | Introduce Cl at 2-position | Requires controlled conditions |

| N-Tosylation | p-Toluenesulfonyl chloride + base (e.g., pyridine) | Attach tosyl group to N | Mild reaction, regioselective |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution with various nucleophiles:

Reaction Table 1: Substitution at the 2-Chloro Position

-

The sulfonyl group enhances the electrophilicity of the adjacent carbon, facilitating substitution .

-

Steric hindrance from the bulky sulfonyl group reduces reactivity with secondary amines.

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl group directs electrophiles to the 5- and 7-positions of the benzimidazole ring:

Reaction Table 2: Electrophilic Substitution

-

Nitration occurs regioselectively at the 5-position due to meta-directing effects of the sulfonyl group.

Coupling Reactions

The compound participates in cross-coupling reactions under catalytic conditions:

Reaction Table 3: Palladium-Catalyzed Coupling

| Reaction Type | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl derivatives | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated products | 75% |

Sulfonyl Group Transformations

The toluene-4-sulfonyl moiety undergoes hydrolysis and displacement:

Reaction Table 4: Sulfonyl Reactivity

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 12 h | 1H-Benzimidazole-2-chloro | 90% | |

| LiAlH₄ | THF, 0°C to RT, 2 h | 2-Chloro-1-(methylbenzene) derivative | 68% |

Biological Activity Correlations

Derivatives synthesized via these reactions show marked pharmacological properties:

-

Antimicrobial Activity : 2-Amino derivatives exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli .

-

Anti-Inflammatory Effects : 2-Methoxy analogs reduce COX-2 expression by 40–60% in neuronal cells .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights its uniqueness:

| Compound | Key Reactivity Difference |

|---|---|

| 1-Tosyl-1H-benzimidazole | Lacks chloro group; lower substitution rates |

| 2-Aryl benzimidazoles | Higher electrophilic substitution efficiency |

Scientific Research Applications

Drug Development

Research indicates that derivatives of benzoimidazole, including 2-chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole, exhibit significant biological activities such as:

- Antimicrobial Activity : Compounds containing benzoimidazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL .

- Anticancer Properties : The compound has been studied for its potential in cancer treatment. Benzimidazole derivatives are known to inhibit cancer cell proliferation, with specific studies indicating activity against human cancer cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammation pathways positions it as a candidate for treating inflammatory diseases, including neurodegenerative disorders like Alzheimer's disease .

Scaffold for New Drugs

The unique structure of this compound makes it an excellent scaffold for developing new therapeutic agents. Its reactivity allows for the introduction of various functional groups that can enhance biological activity or target specificity. For example, amine substitutions can lead to derivatives with improved pharmacological profiles.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of several benzimidazole-sulfonyl derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .

Case Study 2: Anticancer Research

In another investigation focused on anticancer applications, researchers synthesized a series of benzimidazole derivatives based on the core structure of this compound. These derivatives were tested against various cancer cell lines, showing promising cytotoxic effects that warrant further exploration in drug development programs .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole with other sulfonylated benzimidazoles and related derivatives, focusing on structural features, physicochemical properties, and synthetic methodologies.

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : The toluene-4-sulfonyl group in the target compound and analogs (e.g., Compounds 11–13) contributes to high thermal stability, as evidenced by melting points >170°C .

- Regiochemical Variations : In , sulfonylation of 2-n-butyl-5-chloro-1H-benzimidazole yields a mixture of C5- and C6-chloro isomers, highlighting the influence of steric and electronic factors on reaction outcomes .

Structural Analogues with Fluorine Substituents ()

| Compound | Similarity Score | Key Structural Differences |

|---|---|---|

| 2-Chloro-6-fluoro-1H-benzo[d]imidazole | 0.82 | -F at C6 instead of -SO₂C₆H₄CH₃ |

| 2-Chloro-7-fluoro-1H-benzo[d]imidazole | 0.78 | -F at C7; lacks sulfonyl group |

Biological Activity

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. The compound's structure includes a benzoimidazole core substituted with a chloro and a sulfonyl group, which influences its pharmacological properties.

- Molecular Formula : C₁₄H₁₁ClN₂O₂S

- Molecular Weight : 306.767 g/mol

- CAS Number : 214147-57-6

- LogP : 4.3159 (indicating moderate lipophilicity)

The biological activity of this compound is primarily linked to its role as a prodrug that can be activated in biological systems. Upon entering the bloodstream, the sulfonyl group is hydrolyzed, releasing the active form which can interact with specific enzymes or receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related benzimidazole derivatives have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. In one study, the synthesized derivatives were tested against clinical isolates, revealing significant zones of inhibition against certain pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA) isozymes. High-affinity binding to CAIX was observed in related compounds, suggesting that this compound may also exhibit similar properties . This activity could be leveraged for therapeutic applications in conditions where CA activity is dysregulated, such as cancer.

Study on Antimicrobial Efficacy

A comparative study was conducted using various benzimidazole derivatives, including those with sulfonyl substitutions. The results indicated that while some derivatives showed significant antimicrobial activity, others were less effective. The study utilized the agar well plate method to determine the zones of inhibition for each compound against multiple bacterial strains .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 25 | MRSA |

| Compound B | 15 | E. coli |

| This compound | Not tested directly | - |

Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, derivatives were synthesized and their binding affinities for CA isozymes were measured. The results indicated that modifications at the sulfonyl group significantly influenced binding affinities, with some compounds exhibiting dissociation constants in the low nanomolar range .

| Compound | Kd (nM) | Selectivity for CAIX |

|---|---|---|

| Compound X | 0.12 | High |

| Compound Y | 0.50 | Moderate |

| This compound | Not specified | - |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of a 2-chloro-1H-benzoimidazole precursor using toluene-4-sulfonyl chloride. Key steps include:

- Base Selection : Sodium hydride (NaH) in anhydrous THF at 0°C ensures efficient deprotonation of the imidazole nitrogen, facilitating sulfonyl group attachment .

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate 2:1) yields pure product with 40–50% efficiency .

- Side Reactions : Control moisture to avoid hydrolysis of the sulfonyl chloride reagent, which can reduce yield. An inert atmosphere (N₂/Ar) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.5 ppm, while the sulfonyl group’s electronic effects deshield adjacent protons. The toluene-sulfonyl methyl group resonates near δ 2.4 ppm .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonation .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in analogous sulfonylated benzimidazoles (e.g., bond angles of 105.5°–108.2° for N–S–C linkages) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model electron density distribution. The sulfonyl group’s electron-withdrawing effect reduces HOMO energy (-6.8 eV), lowering nucleophilic reactivity .

- Docking Studies : Simulate interactions with biological targets (e.g., tubulin) by aligning the sulfonyl group with hydrophobic pockets, as demonstrated for similar imidazole derivatives .

- MD Simulations : Assess stability in aqueous environments; the toluene moiety enhances lipophilicity (logP ~3.2), influencing membrane permeability .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for sulfonylated benzimidazoles?

Methodological Answer:

- Isomer Identification : For example, 5-chloro and 6-chloro regioisomers in thiophene-substituted analogs show distinct NOE correlations in 2D NMR but overlapping signals in 1H NMR. X-ray crystallography differentiates them via Cl···S non-bonded distances (3.2 Å vs. 3.5 Å) .

- Impurity Analysis : Use HPLC-MS to detect by-products (e.g., hydrolyzed sulfonic acids) that distort spectral data. Adjust reaction pH to minimize hydrolysis .

Q. How do substituent variations on the benzimidazole core influence biological activity?

Methodological Answer:

- SAR Studies : The sulfonyl group enhances binding to ATP-binding pockets in kinases, as shown in tubulin inhibitors (IC₅₀ = 0.8 µM vs. 12 µM for non-sulfonylated analogs) .

- Electron-Withdrawing Effects : Chlorine at C2 increases electrophilicity, improving cross-coupling efficiency in Pd-catalyzed reactions (yield: 72% vs. 58% for H-substituted analogs) .

- Thermal Stability : TGA/DTA data for pyridyl-benzimidazoles show decomposition onset at 220°C, correlating with sulfonyl group stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for sulfonylation reactions?

Methodological Answer:

- Parameter Optimization : Yields vary with solvent polarity (THF > DMF) and stoichiometry (1.1 eq sulfonyl chloride minimizes side reactions) .

- By-Product Mitigation : Column chromatography removes unreacted starting materials, while recrystallization (ethanol/water) isolates pure product .

- Case Study : A 50% yield discrepancy in analogous imidazole sulfonylation was traced to NaH particle size; finer dispersions improve reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.